molecular formula C20H24N2O3 B6983721 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea

1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea

Cat. No.: B6983721
M. Wt: 340.4 g/mol
InChI Key: HWBZBBUBEJJRQB-UHFFFAOYSA-N
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Description

1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea is an organic compound with a complex structure that includes a phenylurea moiety and a tetrahydropyran ring

Properties

IUPAC Name

1-[[4-(hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-15-20(11-13-25-14-12-20)18(16-7-3-1-4-8-16)22-19(24)21-17-9-5-2-6-10-17/h1-10,18,23H,11-15H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBZBBUBEJJRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, which can be achieved through the cyclization of appropriate precursors under acidic conditions. The phenylmethyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the phenylurea moiety is formed by reacting the intermediate with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea involves its interaction with specific molecular targets. The phenylurea moiety can bind to enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects. The tetrahydropyran ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-methylurea
  • 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-ethylurea
  • 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-propylurea

Uniqueness

1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea is unique due to its specific combination of a phenylurea moiety and a tetrahydropyran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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